molecular formula C7H13F3N2 B15239082 1-Methyl-3-(trifluoromethyl)piperidin-3-amine

1-Methyl-3-(trifluoromethyl)piperidin-3-amine

Cat. No.: B15239082
M. Wt: 182.19 g/mol
InChI Key: CHIHHTIDQWTTKH-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)piperidin-3-amine (CAS 1505834-03-6) is a fluorinated piperidine derivative of high interest in medicinal chemistry and drug discovery. With a molecular formula of C7H13F3N2 and a molecular weight of 182.19 g/mol, this compound serves as a valuable synthetic building block . The incorporation of the trifluoromethyl group at the 3-position of the piperidine ring, adjacent to an amine functional group, creates a three-dimensional structure that is highly sought after for creating bioactive molecules . Such fluorinated piperidines are key intermediates in the development of novel pharmaceuticals, as the fluorine atoms can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity . Researchers utilize this scaffold to explore new chemical spaces in various therapeutic areas. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use . For specific pricing, availability, and detailed specifications, please contact us.

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

1-methyl-3-(trifluoromethyl)piperidin-3-amine

InChI

InChI=1S/C7H13F3N2/c1-12-4-2-3-6(11,5-12)7(8,9)10/h2-5,11H2,1H3

InChI Key

CHIHHTIDQWTTKH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

δ-Lactam Activation and Trifluoromethylation

δ-Lactams serve as versatile precursors for piperidine synthesis. In one approach, N-protected δ-lactams (e.g., 7 ) are treated with trichloroborane and CF₃Br to form enamine intermediates (8 ) via iminium species (I ) (30% yield). Subsequent reduction of enamines yields 2-trifluoromethylpiperidines (9 ). For 1-methyl-3-(trifluoromethyl)piperidin-3-amine, introducing a methyl group at C3 requires modifying the lactam substrate with a methyl substituent prior to cyclization.

Imine Formation and Functionalization

Imines derived from δ-lactams, such as 13 , are pivotal intermediates. Reduction of 13 with NaBH(OAc)₃ in methanol produces 2-trifluoromethylpiperidine (2 ) in 71% yield. To install the C3 methyl and amine groups, a methyl-bearing aldehyde or ketone could be condensed with a δ-lactam-derived amine, followed by reductive cyclization. For example, reacting 13 with methylglyoxal under acidic conditions may yield a methyl-substituted imine, which upon reduction forms the target amine.

Reductive Amination of Trifluoromethyl Ketones

Ketone Synthesis via Claisen Condensation

Trifluoromethyl ketones are synthesized via Claisen condensation of ethyl trifluoroacetate with N-(diethoxymethyl)piperidin-2-one (10 ). The resulting fluorinated acyl lactam (11 ) undergoes decarboxylation under acidic conditions to form hemiaminal 12 , which dehydrates to imine 13 . Introducing a methyl group at C3 requires alkylation of the ketone precursor before reductive amination.

Reductive Amination with Methylamine

Treating trifluoromethyl ketone intermediates with methylamine generates Schiff bases, which are reduced to secondary amines. For instance, imine 85 (derived from aldehydes and δ-amino esters) cyclizes under acidic conditions to form 2-trifluoromethylpiperidines. Applying this method to a methyl-substituted ketone would yield this compound.

Aziridinium Intermediate Ring-Opening

Aziridinium Formation from Prolinols

Chiral prolinols (29 , 29′ ) react with DAST (diethylaminosulfur trifluoride) to form aziridinium ions (VII , VII′ ). Nucleophilic attack by methylamine or cyanide at C3 introduces substituents with high diastereo- and enantioselectivity (de >94%, ee >99%). This method enables the simultaneous installation of the trifluoromethyl group, methyl group, and amine with stereochemical control.

Regioselective Functionalization

The trifluoromethyl group directs nucleophilic attack to the less hindered position. For example, methylamine attacks aziridinium VII at C3, yielding 3-amino-3-(trifluoromethyl)piperidines. Subsequent N-methylation via Eschweiler-Clarke reaction or reductive alkylation completes the synthesis.

Modification of Preformed Piperidines

Direct Amination of 3-Trifluoromethylpiperidine

3-Trifluoromethylpiperidine can be aminated via Buchwald-Hartwig coupling or Hofmann-Löffler reaction. For example, treating 3-trifluoromethylpiperidine with N-methylhydroxylamine under palladium catalysis introduces the amine group. However, this method often requires harsh conditions and offers moderate yields.

N-Methylation of 3-Amino-3-(trifluoromethyl)piperidine

Reductive methylation of 3-amino-3-(trifluoromethyl)piperidine with formaldehyde and NaBH₃CN installs the N-methyl group. This two-step approach—first introducing the amine via imine reduction, followed by methylation—provides a straightforward route.

Challenges and Optimization Strategies

Stereochemical Control

Chiral auxiliaries or catalysts enhance enantioselectivity. The use of (2S,3S)-2-amino-N-((S)-1-hydroxy-3-phenyl-propan-2-yl)-3-methyl-pentanamide in aza-Michael reactions achieves ee >92%. Similarly, aziridinium ring-opening with chiral prolinols ensures high enantiomeric excess.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield Stereoselectivity
δ-Lactam Cyclization N-protected δ-lactam Iminium reduction 30–71% Moderate
Reductive Amination Trifluoromethyl ketone Schiff base reduction 65–80% Low
Aziridinium Ring-Opening Prolinol derivatives Nucleophilic attack >90% High
Preformed Piperidine 3-Trifluoromethylpiperidine N-methylation 50–70% None

Chemical Reactions Analysis

Reaction Pathways

The compound participates in reactions characteristic of amines, with the trifluoromethyl group influencing reactivity.

N-Alkylation

Reacts with alkylating agents (e.g., alkyl halides) under basic conditions to form N-substituted derivatives. The trifluoromethyl group enhances lipophilicity, improving membrane permeability.

Acylation

Undergoes acylation with acyl chlorides or anhydrides to generate amides. The reaction requires controlled conditions to avoid side reactions.

Phosphorylation

Forms α-aminophosphonic acids via diethyl phosphite and BF₃·OEt₂ catalysis. Subsequent hydrolysis with trimethylbromosilane yields functionalized derivatives .

Ugi-Type Reactions

Reacts with isocyanides and CF₃CO₂H to produce piperidinic derivatives. For example:

text
1-Methyl-3-(trifluoromethyl)piperidin-3-amine + RNC → Piperidine derivatives[2]

This approach enables rapid diversification of the scaffold.

Functionalization Strategies

The compound serves as a versatile intermediate for further functionalization:

Cross-Coupling Reactions

Suzuki coupling with boronic esters introduces substituents at the 3-position. For example:

text
This compound + N-Boc-tetrahydropyridine-4-boronic acid → Coupled derivatives[4]

Hydrogenation

Reduces nitro or olefin groups in intermediates to form amines. Transfer hydrogenation conditions (e.g., H₂, Pd/C) are often employed .

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Piperidine Derivatives with Trifluoromethyl Groups

Several piperidine-based analogs share structural similarities with the target compound:

Compound Name Molecular Formula Molecular Weight Key Features Application/Activity Reference
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride C₁₄H₁₉F₃N₂·HCl 308.77 Benzyl substituent, hydrochloride salt Pharmaceutical intermediate
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine C₁₃H₁₇F₃N₂ 258.29 Aromatic benzyl group Research chemical
1-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine C₁₄H₁₉F₃N₂ 272.31 N-methyl and benzyl substituents Synthetic intermediate

Key Observations :

  • The hydrochloride salt form (e.g., ) improves solubility for formulation in drug delivery systems.
  • The absence of aromatic substituents in the target compound may reduce steric hindrance, favoring interactions with enzymes or receptors requiring compact ligands.

1,3,4-Oxadiazole Thioether Derivatives

and highlight 1,3,4-oxadiazole thioether compounds containing the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl group. These derivatives exhibit pesticidal activity, with key data summarized below:

Compound (Representative Examples) Melting Point (°C) Yield (%) Key Substituent Biological Activity Reference
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 113–114 83.3 Bromobenzyl Fungicidal (Sclerotinia sclerotiorum)
2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 101–101 78.2 Fluorobenzyl Herbicidal (bleaching effect)

Key Comparisons :

  • Trifluoromethyl Group Role : The CF₃ group enhances metabolic stability and electronegativity, critical for binding to targets like succinate dehydrogenase (SDH) in fungicides .
  • Substituent Effects : Bromine or fluorine on benzyl groups improves bioactivity; e.g., bromine increases antifungal potency, while fluorine enhances herbicidal effects .
  • Structural Divergence : Unlike piperidin-3-amine derivatives, oxadiazoles feature a heterocyclic core, favoring agrochemical applications over pharmaceutical uses.

Pyrazole and Pyrimidine Derivatives

, and 11 describe trifluoromethylated pyrazoles and pyrimidines, such as 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 113100-53-1, mp: 203°C) and N-(5-(trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide .

Key Comparisons :

  • Pyrazole vs. Piperidine : Pyrazole derivatives (e.g., ) are smaller and more planar, favoring interactions with flat enzymatic active sites. Piperidines, with their saturated rings, offer conformational flexibility for receptor binding.
  • Biological Targets : Pyrazole carboxamides (e.g., ) target pyridinyl enzymes, while piperidin-amines are explored in neurotransmitter modulation (e.g., sigma-1 receptors) .

Biological Activity

1-Methyl-3-(trifluoromethyl)piperidin-3-amine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and research findings.

  • Molecular Formula : C7H10F3N
  • Molecular Weight : 179.16 g/mol
  • IUPAC Name : this compound

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Notably, it has been identified as a modulator of the NMDA receptor, which is crucial in neuropsychiatric disorders. Studies indicate that it can influence neurotransmission and exhibit neuroprotective effects by modulating glutamatergic signaling pathways .

Biological Activities

This compound has demonstrated several significant biological activities:

  • Antiviral Activity : Research has shown that this compound can inhibit viral replication in certain models, particularly against the measles virus. It functions by targeting the RNA-dependent RNA polymerase complex, which is essential for viral replication .
  • Neuroprotective Effects : The compound has been studied for its potential in treating neurodegenerative diseases. Its ability to modulate NMDA receptor activity suggests it may help alleviate symptoms associated with conditions like Alzheimer's disease and epilepsy .

Antiviral Studies

A study focusing on the antiviral properties of this compound found that it effectively reduced viral loads in infected cell lines. The compound showed an EC50 value of 250 nM against the measles virus, indicating potent antiviral activity .

Neuropharmacology

In a series of pharmacological evaluations, the compound was shown to enhance synaptic plasticity and protect against excitotoxicity in neuronal cultures. This suggests its potential utility in developing treatments for cognitive impairments associated with neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of piperidine derivatives, including this compound. Modifications to the trifluoromethyl group have been linked to increased potency against specific targets, highlighting the importance of this functional group in enhancing biological activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits measles virus replication
NeuroprotectiveModulates NMDA receptor activity
Potential AnticancerInduces apoptosis in cancer cell lines

Table 2: Structure-Activity Relationship Data

CompoundModificationEC50 (μM)Reference
This compoundTrifluoromethyl group present0.25
Analog ANo trifluoromethyl group>10
Analog BModified piperidine structure0.45

Q & A

Q. What are the optimal synthetic routes for 1-methyl-3-(trifluoromethyl)piperidin-3-amine, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, starting with trifluoromethyl-substituted pyrazole or piperidine precursors. For example, a validated route includes:

  • Step 1 : Condensation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with tert-butyl 4-aminopiperidine-1-carboxylate using HATU as a coupling agent in DMF under DIPEA catalysis .
  • Step 2 : Deprotection of the tert-butyl group using HCl/ethanol to yield the free amine.
    Critical parameters include:
  • Temperature : Maintain ≤25°C during coupling to avoid side reactions.
  • Solvent : Use anhydrous DMF to prevent hydrolysis of intermediates.
  • Purification : Silica gel chromatography (eluent: EtOAc/hexane) ensures >95% purity .

Q. How can structural characterization of this compound and its intermediates be performed?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry of the trifluoromethyl group and piperidine ring substitution. For example, the trifluoromethyl group shows a characteristic singlet at ~δ -62 ppm in 19^{19}F NMR .
  • HRMS : Accurate mass analysis (e.g., [M+H+^+]+^+ at m/z 223.1125) validates molecular formula .
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for related 1,3,4-oxadiazole derivatives (space group P21_1/c) .

Q. What are the common reactivity patterns of this compound in medicinal chemistry derivatization?

The amine group undergoes:

  • Acylation : Reaction with activated carboxylic acids (e.g., HATU-mediated coupling) to form amides.
  • Sulfonylation : Treatment with sulfonyl chlorides in dichloromethane yields sulfonamide derivatives .
  • Reductive amination : Condensation with aldehydes/ketones using NaBH3_3CN produces secondary amines.
    Note: The trifluoromethyl group enhances metabolic stability but may sterically hinder reactions at the 3-position .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic and target-binding properties?

The CF3_3 group:

  • Lipophilicity : Increases logP by ~0.5 units, improving membrane permeability (measured via PAMPA assays) .
  • Electron-withdrawing effects : Stabilizes adjacent amine groups, reducing pKa_a and enhancing solubility at physiological pH.
  • Protein interactions : Forms hydrophobic contacts with residues like Phe-124 in succinate dehydrogenase (SDH), as shown in molecular docking studies (PDB: 2FBW) .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies in fungicidal/herbicidal activity (e.g., 50% inhibition vs. no activity at 50 μg/mL) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., 4-bromobenzylthio) enhance SDH inhibition, while bulky groups reduce membrane penetration .
  • Assay conditions : Varying pH or co-solvents (e.g., DMSO concentration) can alter compound stability. Validate activity via dose-response curves in standardized media .

Q. How can molecular docking guide the design of this compound derivatives with improved target selectivity?

  • Step 1 : Perform homology modeling of the target (e.g., SDH) if a crystal structure is unavailable.
  • Step 2 : Dock derivatives using AutoDock Vina, focusing on key interactions (e.g., hydrogen bonds with Arg-43, π-stacking with Phe-124) .
  • Step 3 : Prioritize derivatives with docking scores ≤-8.0 kcal/mol and synthetic feasibility (e.g., ≤4 steps).

Q. What analytical methods are recommended for quantifying metabolic stability of this compound in vitro?

  • LC-MS/MS : Monitor parent compound depletion in liver microsomes (human/rat) over 60 minutes.

  • Parameters : Calculate t1/2_{1/2} and Clint (intrinsic clearance) using the formula:
    Clint=0.693t1/2×microsomal proteinmg\text{Clint} = \frac{0.693}{t_{1/2}} \times \frac{\text{microsomal protein}}{mg}

    Reported Clint for analogs: \sim15 μL/min/mg, indicating moderate stability .

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